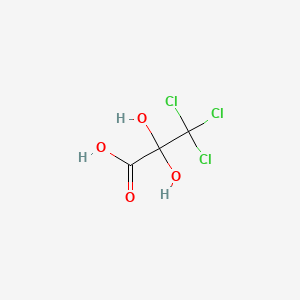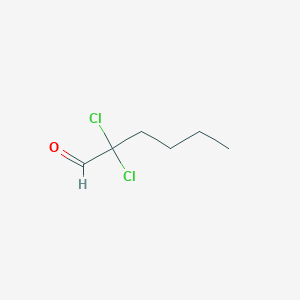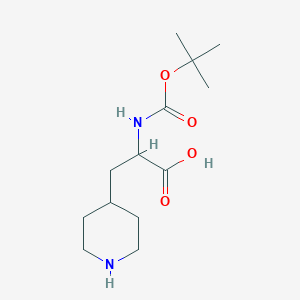
(2-méthyl-5-nitrophényl)méthanol
Vue d'ensemble
Description
“(2-Methyl-5-nitrophenyl)methanol” is a covalent organic compound . It has a molecular weight of 167.16 and its IUPAC name is (2-methyl-5-nitrophenyl)methanol . It is typically solid at room temperature .
Synthesis Analysis
The synthesis of “(2-Methyl-5-nitrophenyl)methanol” has been reported in various studies . For instance, one study reported the synthesis of a similar compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, which is a potential template for drug design against chronic myelogenous leukemia .Molecular Structure Analysis
The molecular structure of “(2-Methyl-5-nitrophenyl)methanol” is represented by the linear formula C8H9NO3 . An X-ray diffraction analysis revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings .Chemical Reactions Analysis
“(2-Methyl-5-nitrophenyl)methanol” has been used as a reactant in the preparation of pyranocarbazole alkaloids . A study reported an efficient and green nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid .Physical And Chemical Properties Analysis
“(2-Methyl-5-nitrophenyl)methanol” has a molecular weight of 167.16 . It is typically solid at room temperature . The density is 1.272g/cm3 and the boiling point is 342.1ºC at 760 mmHg .Applications De Recherche Scientifique
Synthèse chimique
“(2-méthyl-5-nitrophényl)méthanol” est utilisé dans la synthèse chimique . Il a une masse molaire de 167,16 et une formule linéaire de C8H9NO3 .
Inhibiteur de PqsD dans Pseudomonas aeruginosa
Des études récentes ont montré que les composés basés sur un échafaudage de (2-nitrophényl)méthanol, tels que “this compound”, sont des inhibiteurs prometteurs de PqsD . PqsD est une enzyme clé de la biosynthèse des molécules de signalisation dans la communication intercellulaire de Pseudomonas aeruginosa . La molécule la plus prometteuse a montré une activité anti-biofilm et un mode d'action de liaison étroite .
Applications anti-infectieuses
La relation structure-activité des dérivés de (2-nitrophényl)méthanol a été étudiée, conduisant à la découverte de dérivés de (2-nitrophényl)méthanol avec une efficacité in cellulo améliorée . Cela offre de nouvelles perspectives pour l'application des inhibiteurs de PqsD en tant qu'anti-infectieux .
Médicaments donneurs d'oxyde nitrique
Dans la quête de médicaments donneurs de NO efficaces pour traiter les maladies cardiaques hypoxiques, une série de composés donneurs de NO ciblés sur l'hypoxie ont été préparés et criblés. “this compound” pourrait potentiellement être utilisé dans ce contexte.
Recherche en sciences de la vie
“this compound” peut être utilisé dans divers domaines de la recherche en sciences de la vie . Cela comprend des domaines tels que la biologie cellulaire, la génomique, la protéomique, et plus encore .
Recherche pharmaceutique
“this compound” peut être utilisé dans la recherche pharmaceutique . Il peut être utilisé dans le développement de nouveaux médicaments et thérapies .
Mécanisme D'action
Target of Action
The primary target of (2-Methyl-5-nitrophenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .
Mode of Action
(2-Methyl-5-nitrophenyl)methanol interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and reducing their collective behavior . The compound exhibits a tight-binding mode of action, indicating a strong and stable interaction with the enzyme .
Biochemical Pathways
By inhibiting PqsD, (2-Methyl-5-nitrophenyl)methanol disrupts the production of signal molecules in Pseudomonas aeruginosa, specifically HHQ and PQS . These molecules are key components of the QS system, and their reduction leads to downstream effects such as decreased biofilm formation and virulence .
Result of Action
The inhibition of PqsD by (2-Methyl-5-nitrophenyl)methanol leads to a reduction in the production of signal molecules in Pseudomonas aeruginosa . This results in decreased biofilm formation, a key factor in bacterial resistance against conventional antibiotics . It also reduces the bacteria’s virulence, making them less capable of causing disease .
Safety and Hazards
Orientations Futures
Compounds based on a (2-nitrophenyl)methanol scaffold, such as “(2-Methyl-5-nitrophenyl)methanol”, are being explored for their potential as inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This research could lead to the development of new drugs for treating bacterial infections .
Analyse Biochimique
Biochemical Properties
(2-Methyl-5-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is PqsD, which is involved in the biosynthesis of signal molecules in the cell-to-cell communication of Pseudomonas aeruginosa . The interaction between (2-Methyl-5-nitrophenyl)methanol and PqsD is characterized by a tight-binding mode of action, leading to the inhibition of the enzyme’s activity. This inhibition affects the production of signal molecules such as HHQ and PQS, which are crucial for quorum sensing in bacterial communities .
Cellular Effects
The effects of (2-Methyl-5-nitrophenyl)methanol on various types of cells and cellular processes are profound. In bacterial cells, particularly Pseudomonas aeruginosa, this compound inhibits biofilm formation by disrupting quorum sensing pathways . This disruption leads to changes in gene expression and cellular metabolism, ultimately affecting the bacteria’s ability to form biofilms and communicate effectively. Additionally, (2-Methyl-5-nitrophenyl)methanol has been shown to influence cell signaling pathways, further impacting cellular functions .
Molecular Mechanism
At the molecular level, (2-Methyl-5-nitrophenyl)methanol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the PqsD enzyme, inhibiting its activity and preventing the synthesis of key signal molecules . This inhibition is achieved through a tight-binding mode of action, which ensures that the enzyme remains inactive. Additionally, (2-Methyl-5-nitrophenyl)methanol may influence gene expression by altering the levels of signal molecules that regulate quorum sensing pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methyl-5-nitrophenyl)methanol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Methyl-5-nitrophenyl)methanol remains stable under certain conditions, allowing for prolonged inhibition of enzyme activity and sustained disruption of quorum sensing pathways . Degradation of the compound over time can lead to a decrease in its inhibitory effects, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of (2-Methyl-5-nitrophenyl)methanol vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity and disrupts quorum sensing pathways without causing significant toxicity . At higher doses, (2-Methyl-5-nitrophenyl)methanol may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
(2-Methyl-5-nitrophenyl)methanol is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized through oxidative pathways, involving enzymes such as cytochrome P450 and alcohol dehydrogenase . These metabolic processes lead to the formation of intermediate metabolites, which may further interact with cellular components and influence metabolic flux .
Transport and Distribution
The transport and distribution of (2-Methyl-5-nitrophenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, (2-Methyl-5-nitrophenyl)methanol may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cells .
Subcellular Localization
The subcellular localization of (2-Methyl-5-nitrophenyl)methanol is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cells, where it exerts its effects on enzyme activity and cellular functions . The localization of (2-Methyl-5-nitrophenyl)methanol in subcellular compartments is essential for its role in biochemical reactions and its interactions with biomolecules .
Propriétés
IUPAC Name |
(2-methyl-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQRNQSJJZLSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393725 | |
| Record name | (2-methyl-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22474-47-1 | |
| Record name | (2-methyl-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-METHYL-5-NITRO-PHENYL)-METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1608183.png)

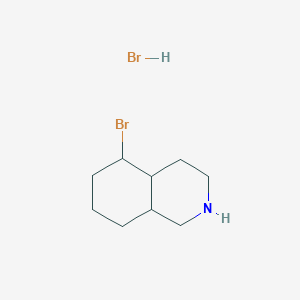
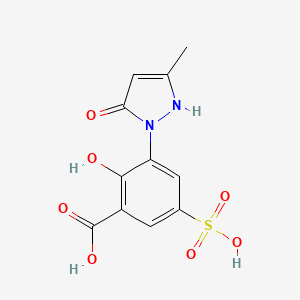
![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)
![2-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B1608193.png)
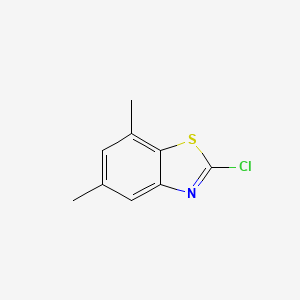
![[3-(2-Bromophenoxy)propyl]dimethylamine](/img/structure/B1608195.png)

![1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one](/img/structure/B1608201.png)
